Structure-activity relationship (SAR) studies involving 2-methylpiperazine scaffolds
Structure-activity relationship (SAR) studies involving 2-methylpiperazine scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-methylpiperazine scaffold has emerged as a cornerstone in medicinal chemistry, recognized for its versatile applications in the synthesis of a wide array of therapeutic agents.[1] This nitrogen-containing heterocyclic compound, characterized by its stability and high reactivity, serves as a crucial building block in the development of pharmaceuticals targeting a broad spectrum of diseases, including cancer, viral infections, and neurological disorders.[1] Its unique structural features allow for enhanced solubility, improved receptor binding, and favorable pharmacokinetic profiles, making it a "privileged scaffold" in the design of novel drug candidates.[2] This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies involving 2-methylpiperazine scaffolds, offering insights into its synthesis, biological evaluation, and the impact of structural modifications on therapeutic efficacy.
The Strategic Advantage of the 2-Methylpiperazine Moiety
The piperazine ring system, and specifically its 2-methyl derivative, offers several advantages in drug design. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and basicity, which are critical for absorption, distribution, metabolism, and excretion (ADME).[2] The methyl group at the 2-position introduces chirality, which can lead to stereospecific interactions with biological targets, often resulting in improved potency and reduced off-target effects. Furthermore, the piperazine ring can adopt a chair conformation, which can favorably position substituents for optimal interaction with receptor binding pockets.[3]
Synthesis of 2-Methylpiperazine Scaffolds: Navigating Chirality
The synthesis of 2-methylpiperazine derivatives often begins with commercially available racemic 2-methylpiperazine or involves the construction of the chiral center through asymmetric synthesis.
Chiral Resolution of Racemic 2-Methylpiperazine
A common and effective method for obtaining enantiomerically pure (R)- or (S)-2-methylpiperazine is through chiral resolution using a chiral resolving agent, such as (L)-tartaric acid.[4] This process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by crystallization.
Experimental Protocol: Chiral Resolution of 2-Methylpiperazine with (L)-Tartaric Acid[4]
-
Dissolution: In a suitable reaction vessel, dissolve (L)-tartaric acid in water. The molar ratio of (L)-tartaric acid to racemic 2-methylpiperazine is typically between 0.5 and 1.0.
-
Addition of Racemate: To the (L)-tartaric acid solution, add racemic 2-methylpiperazine.
-
Heating and Cooling: Heat the mixture to ensure complete dissolution. Then, slowly cool the solution to allow for the crystallization of the less soluble diastereomeric salt, (R)-2-Methylpiperazine (L)-tartrate. Seeding with a small crystal of the desired salt can facilitate crystallization.
-
Isolation: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and basify the mixture with a sodium hydroxide solution to a pH greater than 10.
-
Extraction: Extract the liberated (R)-2-methylpiperazine into an organic solvent (e.g., dichloromethane).
-
Drying and Evaporation: Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched (R)-2-methylpiperazine.
Asymmetric Synthesis
Asymmetric synthesis provides an alternative route to enantiomerically pure 2-methylpiperazine derivatives, often starting from chiral precursors. Various methods have been reported, including those that build the chiral center during the synthetic sequence.[5][6]
Structure-Activity Relationship (SAR) Studies: A Case Study on JNK Inhibitors
The true power of the 2-methylpiperazine scaffold is revealed through systematic SAR studies. By modifying the substituents on the piperazine ring and observing the effects on biological activity, medicinal chemists can optimize compounds for potency, selectivity, and desirable pharmacokinetic properties. A compelling example is the development of piperazine amides as c-jun N-terminal kinase (JNK) inhibitors.[7][8]
SAR of Piperazine Amides as JNK Inhibitors
A high-throughput screening campaign identified a piperazine amide as a hit for JNK inhibition. Subsequent optimization efforts focused on modifying different parts of the molecule, including the piperazine ring, to improve potency and selectivity.
| Compound | R1 | R2 | JNK1 IC50 (µM) | JNK3 IC50 (µM) |
| 1 | H | H | 0.49 | 1.0 |
| 4a | Me | H | 0.04 | 0.03 |
| 4b | Et | H | 0.05 | 0.04 |
| 4c | i-Pr | H | 0.12 | 0.09 |
| 4d | c-Pr | H | 0.07 | 0.05 |
| 4f | Ph | H | 0.11 | 0.08 |
| 4g | 2-pyridyl | H | 0.03 | 0.02 |
Data compiled from Bioorganic & Medicinal Chemistry Letters, 2009, 19(21), 6259-6263.[7]
The SAR data reveals that substitution at the N4 position of the piperazine ring with small alkyl or aryl groups generally leads to a significant increase in potency against both JNK1 and JNK3. The 2-pyridyl substituent in compound 4g was found to be particularly favorable, resulting in one of the most potent compounds in the series.[7]
Caption: SAR trends for N4-substituted piperazine amide JNK inhibitors.
Case Study: Aripiprazole and the Role of the Piperazine Moiety
The development of the atypical antipsychotic aripiprazole is a landmark example of rational drug design where the piperazine moiety played a pivotal role.[9][10] Aripiprazole's unique pharmacological profile as a dopamine D2 receptor partial agonist is attributed to the specific combination of its chemical features, including the arylpiperazine unit.[11][12] The structure-activity relationship studies leading to aripiprazole involved modifying the linker between the piperazine and the carbostyril moiety, as well as the substituents on the phenyl ring of the arylpiperazine.[9] This meticulous optimization process resulted in a compound with a balanced activity at dopamine and serotonin receptors, leading to its efficacy in treating schizophrenia with a favorable side-effect profile.[9]
Biological Evaluation of 2-Methylpiperazine Derivatives
The biological activity of 2-methylpiperazine-containing compounds is assessed through a variety of in vitro and in vivo assays. For compounds targeting G-protein coupled receptors (GPCRs), radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.
Experimental Protocol: Radioligand Binding Assay for the 5-HT2A Receptor[13][14]
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the 5-HT2A receptor. This is typically done by homogenizing the cells in a lysis buffer and centrifuging to pellet the membranes, which are then resuspended in an assay buffer.
-
Assay Setup: In a 96-well filter plate, add the membrane preparation, the radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value, which represents the affinity of the compound for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Computational Approaches in SAR Studies
In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are increasingly used to guide the design and optimization of 2-methylpiperazine-based ligands.[2][13][14] Molecular docking can predict the binding mode of a compound within the active site of a target protein, providing insights into key interactions that contribute to its affinity.[15][16] QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of novel, unsynthesized analogs.[17][18][19]
Caption: A generalized workflow for molecular docking studies.
Future Perspectives
The 2-methylpiperazine scaffold will undoubtedly continue to be a valuable tool in drug discovery. Future research will likely focus on exploring novel synthetic methodologies to access a wider range of derivatives with greater structural diversity.[2] The integration of artificial intelligence and machine learning into the drug design process will further accelerate the identification of potent and selective 2-methylpiperazine-based drug candidates. Moreover, a deeper understanding of the role of chirality and conformational restriction in ligand-receptor interactions will enable the design of next-generation therapeutics with improved efficacy and safety profiles.
References
-
5-HT2A Biochemical Binding Assay Service - Reaction Biology. Available at: [Link]
-
Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - OSTI.GOV. Available at: [Link]
-
Radioligand binding assays for hu... - EMBL-EBI. Available at: [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]
-
5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Available at: [Link]
-
In Silico Evaluation of Diketopiperazine (DPK) Derivatives as Potential Inhibitors for G-Protein-Coupled Receptors (GPCRs) - MDPI. Available at: [Link]
-
Preparation of chiral 2-methylpiperazine - ResearchGate. Available at: [Link]
-
Classics in Chemical Neuroscience: Aripiprazole - PMC - NIH. Available at: [Link]
-
Aripiprazole - Wikipedia. Available at: [Link]
-
PLIP analysis for the prototype compounds aripiprazole (A) and cariprazine (B), and for 5a (C), at D3 receptors. - ResearchGate. Available at: [Link]
-
A general and convenient synthesis of N-aryl piperazines - ResearchGate. Available at: [Link]
-
Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - OSTI.GOV. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]
- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents.
-
New Insights into Ion Channels: Predicting hERG-Drug Interactions - MDPI. Available at: [Link]
-
Docking Simulations of G-Protein Coupled Receptors Uncover Crossover Binding Patterns of Diverse Ligands to Angiotensin, Alpha-Adrenergic and Opioid Receptors: Implications for Cardiovascular Disease and Addiction - MDPI. Available at: [Link]
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - MDPI. Available at: [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - MDPI. Available at: [Link]
-
Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC. Available at: [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants: - Cuestiones de Fisioterapia. Available at: [Link]
-
Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole - ResearchGate. Available at: [Link]
-
Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents - PubMed. Available at: [Link]
-
Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors - PubMed. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - Semantic Scholar. Available at: [Link]
-
2-Methylpiperazine - Career Henan Chemical Co. Available at: [Link]
-
Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Available at: [Link]
-
Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC - NIH. Available at: [Link]
-
Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]
-
2-Methylpiperazine Market Overview & Industry Trend 2034. Available at: [Link]
-
Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels - PMC. Available at: [Link]
-
Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode | Request PDF - ResearchGate. Available at: [Link]
-
The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Available at: [Link]
-
Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - MDPI. Available at: [Link]
-
Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. Available at: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]
-
(PDF) Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at: [Link]
-
Ki Summary - BindingDB. Available at: [Link]
-
(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]
Sources
- 1. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 7. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 9. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aripiprazole - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Piperazine synthesis [organic-chemistry.org]
- 18. Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
